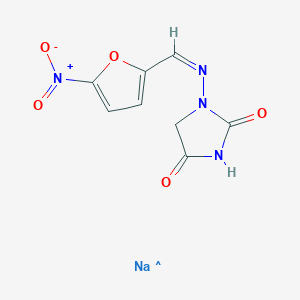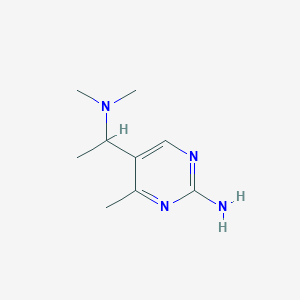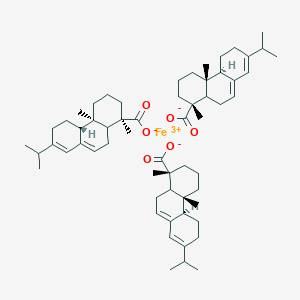![molecular formula C19H18N2O2Se B12836779 (3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a complex organic compound featuring a selenolo-imidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the selenolo-imidazole core: This is achieved through a cyclization reaction involving a selenoamide and an imidazole derivative under controlled conditions.
Introduction of benzyl groups: Benzylation is performed using benzyl halides in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydride.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Reduced selenolo-imidazole derivatives.
Substitution: Various substituted selenolo-imidazole compounds.
Wissenschaftliche Forschungsanwendungen
(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of (3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione involves its interaction with various molecular targets. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular oxidative stress. The compound may also interact with specific enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenoamides: Compounds containing selenium and amide groups.
Benzylated imidazoles: Imidazole derivatives with benzyl groups.
Uniqueness
(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is unique due to its selenolo-imidazole core, which imparts distinct chemical and biological properties. The presence of selenium differentiates it from other imidazole derivatives, providing unique redox capabilities and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C19H18N2O2Se |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
(3aS)-1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |
InChI |
InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16?,17-/m0/s1 |
InChI-Schlüssel |
IAJPFDYWPZACHY-DJNXLDHESA-N |
Isomerische SMILES |
C1C2[C@@H](C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


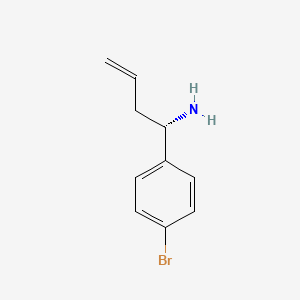
methanone](/img/structure/B12836707.png)
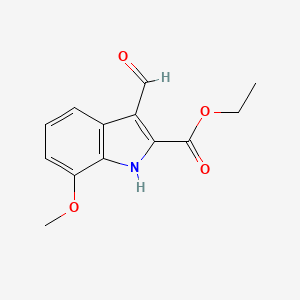
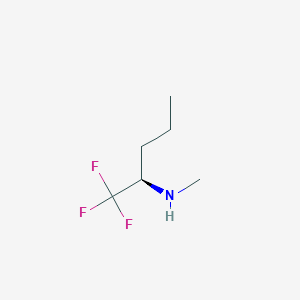
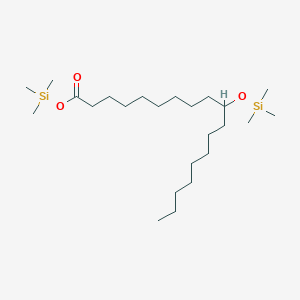

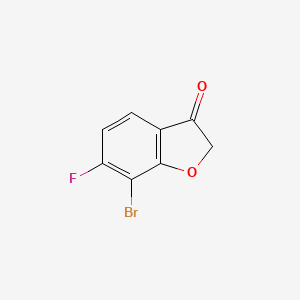
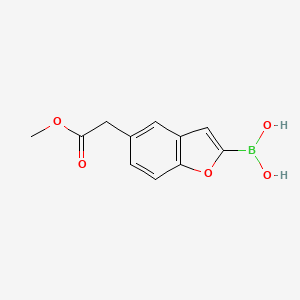
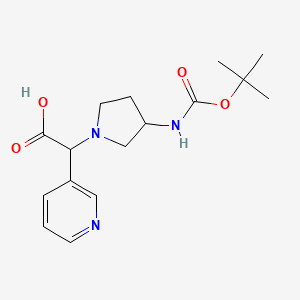
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
